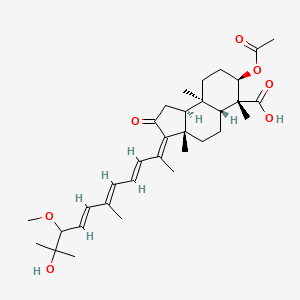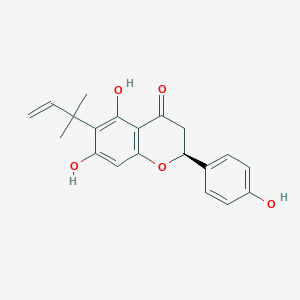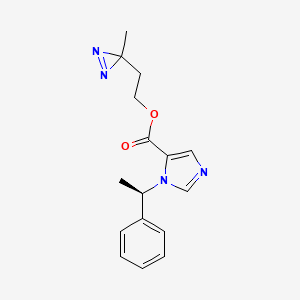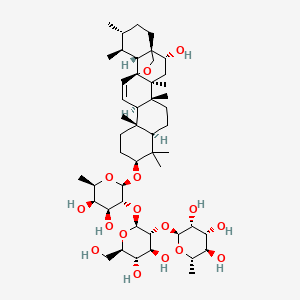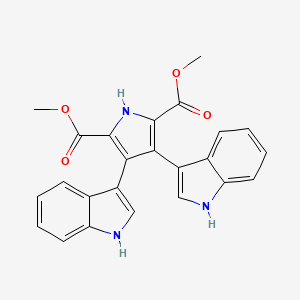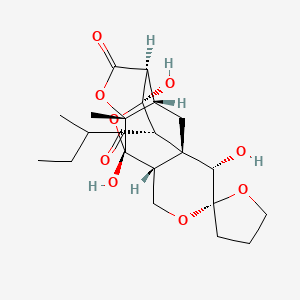![molecular formula C25H20N4O2 B1246221 N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide](/img/structure/B1246221.png)
N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SSR161421 is an aminoquinoline.
Wissenschaftliche Forschungsanwendungen
Sigma-2 Receptor Probes
Research has explored the use of related benzamide analogs as probes for sigma-2 receptors. For instance, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) showed high affinity for sigma2 receptors, indicating potential for studying these receptors in vitro (Xu et al., 2005).
Imaging of Solid Tumors
Fluorine-18 labeled benzamide analogs, including those similar in structure, have been synthesized for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, highlighting their potential in cancer imaging (Tu et al., 2007).
Antitumor Agents
Benzamide derivatives have been investigated for their antitumor activities. For example, a study on 3-acyl isoquinolin-1(2H)-ones, obtained via a rhodium(III)-catalyzed reaction involving N-methoxybenzamides, demonstrated potent efficacy in inhibiting proliferation and inducing apoptosis in cancer cells, suggesting their potential as anti-cancer drug candidates (Bian et al., 2020).
Anticonvulsant Activity
Some benzamide derivatives have been identified for their potential anticonvulsant activity. A study identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with high affinity and good anticonvulsant activity in animal models, underscoring their potential in treating seizures (Chan et al., 1998).
Antifungal Agents
Benzamide derivatives have also been studied for their antifungal properties. A series of benzamide derivatives were prepared and tested as potential antifungal agents, with some showing significant activity against fungal infections (Coates et al., 1957).
Eigenschaften
Molekularformel |
C25H20N4O2 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H20N4O2/c1-31-19-13-11-18(12-14-19)25(30)29-24-21(15-26)23(20-9-5-6-10-22(20)28-24)27-16-17-7-3-2-4-8-17/h2-14H,16H2,1H3,(H2,27,28,29,30) |
InChI-Schlüssel |
FFHQNQNMELQOEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=C2C#N)NCC4=CC=CC=C4 |
Synonyme |
4-methoxy-N-(4-benzylamino-3-cyanoquinolin-2-yl)benzamide SSR161421 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)
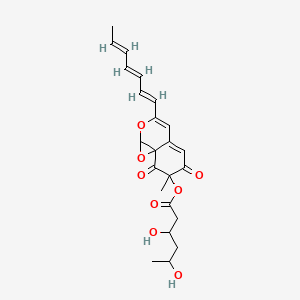


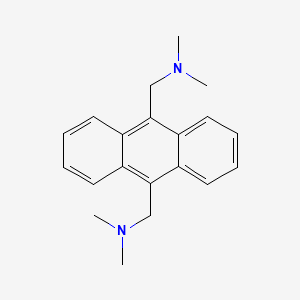
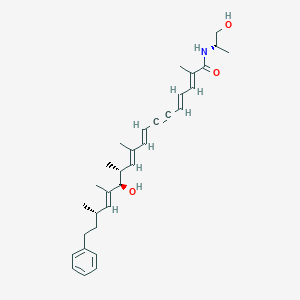
![1-Octyl-4-[6-(1-octylpyridin-1-ium-4-yl)sulfanylhexylsulfanyl]pyridin-1-ium](/img/structure/B1246149.png)
